molecular formula C10H14O3S B1267422 4-Tert-butylbenzenesulfonic acid CAS No. 1133-17-1

4-Tert-butylbenzenesulfonic acid

Cat. No.: B1267422
CAS No.: 1133-17-1
M. Wt: 214.28 g/mol
InChI Key: LZQMCUIWYRQLOG-UHFFFAOYSA-N
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Description

4-Tert-butylbenzenesulfonic acid is an organic compound belonging to the class of benzenesulfonic acids and derivatives. It is characterized by a sulfonic acid group attached to a benzene ring, with a bulky tert-butyl group at the para position. This compound is known for its strong acidic properties and is widely used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tert-butylbenzenesulfonic acid can be synthesized through the sulfonation of tert-butylbenzene using sulfur trioxide or oleum as the sulfonating agent. The reaction typically occurs at elevated temperatures to ensure complete sulfonation. The general reaction is as follows:

C6H5C(CH3)3+SO3C6H4(SO3H)C(CH3)3\text{C}_6\text{H}_5\text{C(CH}_3\text{)}_3 + \text{SO}_3 \rightarrow \text{C}_6\text{H}_4\text{(SO}_3\text{H)}\text{C(CH}_3\text{)}_3 C6​H5​C(CH3​)3​+SO3​→C6​H4​(SO3​H)C(CH3​)3​

Industrial Production Methods: In industrial settings, this compound is produced by reacting tert-butylbenzene with sulfur trioxide in a continuous flow reactor. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of the acid. This salt is subsequently acidified to obtain the pure acid .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylbenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

    Esterification: It can react with alcohols to form esters.

    Reduction: The sulfonic acid group can be reduced to a sulfonyl group under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products:

Scientific Research Applications

4-Tert-butylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butylbenzenesulfonic acid primarily involves its strong acidic properties. It acts as a proton donor in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The sulfonic acid group is highly reactive, making it an effective catalyst in many organic reactions .

Comparison with Similar Compounds

Comparison: 4-Tert-butylbenzenesulfonic acid is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity. Compared to benzenesulfonic acid and p-toluenesulfonic acid, it has a higher molecular weight and different solubility properties. Methanesulfonic acid, on the other hand, lacks the aromatic ring and has different reactivity patterns .

Properties

IUPAC Name

4-tert-butylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQMCUIWYRQLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314995
Record name 4-TERT-BUTYLBENZENESULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133-17-1
Record name 4-tert-Butylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC290811
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-TERT-BUTYLBENZENESULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV1D0UF57S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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